molecular formula C20H32N2 B12619275 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-

3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-

Cat. No.: B12619275
M. Wt: 300.5 g/mol
InChI Key: PYVBTCZZTHEMRM-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- is a complex organic compound with the molecular formula C20H32N2. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro undecane core with butyl and phenylmethyl substituents. The (1R)- configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the diazaspiro undecane core.

    Introduction of Substituents: The butyl and phenylmethyl groups are introduced through nucleophilic substitution reactions.

    Stereochemical Control: The (1R)- configuration is achieved through chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-: Similar in structure but may differ in stereochemistry or substituents.

    Spirocyclic Compounds: Other spirocyclic compounds with different core structures or substituents.

Uniqueness

The uniqueness of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

3-benzyl-11-butyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C20H32N2/c1-2-3-9-19-16-21-13-10-20(19)11-14-22(15-12-20)17-18-7-5-4-6-8-18/h4-8,19,21H,2-3,9-17H2,1H3

InChI Key

PYVBTCZZTHEMRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNCCC12CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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